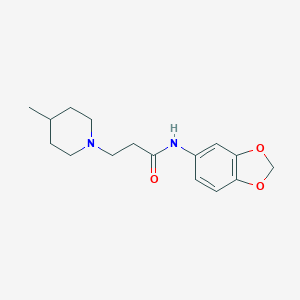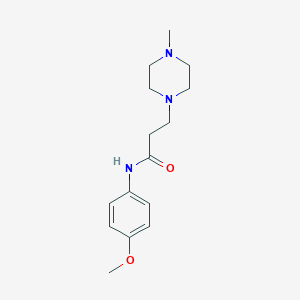![molecular formula C19H16ClN3OS B248860 3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)
3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyridine derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been reported to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been reported to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to improve cognitive function and memory by increasing the levels of neurotransmitters in the brain. Additionally, it has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its diverse biological activities. This compound has been shown to exhibit a wide range of pharmacological effects, making it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One area of research is focused on understanding the exact mechanism of action of this compound and identifying its molecular targets. Another area of research is focused on developing new derivatives of this compound with improved solubility and pharmacological properties. Additionally, there is a growing interest in using this compound for the treatment of neurodegenerative disorders and cancer. Overall, the research on this compound holds great promise for the development of new drugs with diverse biological activities.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one involves the reaction of 4-chlorophenylhydrazine with 4-methylthiophenol in the presence of acetic anhydride to form the intermediate compound. This intermediate is then reacted with 2,3,5,6-tetrafluorobenzene-1,4-dione to form the final product. The yield of this synthesis method is reported to be around 82%.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antidepressant, and anti-tumor activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C19H16ClN3OS |
|---|---|
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H16ClN3OS/c1-25-14-8-4-11(5-9-14)15-10-16(24)21-19-17(15)18(22-23-19)12-2-6-13(20)7-3-12/h2-9,15H,10H2,1H3,(H2,21,22,23,24) |
Clé InChI |
ONQGMGVEZGMLMU-UHFFFAOYSA-N |
SMILES isomérique |
CSC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl |
SMILES |
CSC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CSC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanone](/img/structure/B248780.png)


![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)



![3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B248791.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)

